molecular formula C9H17NO B13922556 1-Methyl-1-azaspiro[4.4]nonan-6-OL

1-Methyl-1-azaspiro[4.4]nonan-6-OL

Cat. No.: B13922556
M. Wt: 155.24 g/mol
InChI Key: PSKJTGCMHAXDJU-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[44]nonan-6-OL is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-azaspiro[4One common method involves the reaction of a suitable precursor with methanesulfonyl chloride or PPh3-CBr4 to activate the hydroxyl group towards nucleophilic substitution . This activation allows for the formation of various functional derivatives.

Industrial Production Methods

Industrial production methods for 1-Methyl-1-azaspiro[4.4]nonan-6-OL are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-azaspiro[4.4]nonan-6-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functional derivatives.

Scientific Research Applications

1-Methyl-1-azaspiro[4.4]nonan-6-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-6-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1-Azaspiro[4.4]nonan-6-ol: Similar structure but without the methyl group at the first position.

    2,2-Dimethyl-1-azaspiro[4.4]nonane: Contains additional methyl groups at the second position.

    6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: Features a hydroxymethyl group instead of a hydroxyl group.

Uniqueness

1-Methyl-1-azaspiro[44]nonan-6-OL is unique due to the presence of the methyl group at the first position and the hydroxyl group at the sixth position

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-methyl-1-azaspiro[4.4]nonan-9-ol

InChI

InChI=1S/C9H17NO/c1-10-7-3-6-9(10)5-2-4-8(9)11/h8,11H,2-7H2,1H3

InChI Key

PSKJTGCMHAXDJU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCCC2O

Origin of Product

United States

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